![molecular formula C19H44N8 B14336544 2,5,9,12,16,19,23,26-Octaazaspiro[13.13]heptacosane CAS No. 109356-09-4](/img/structure/B14336544.png)
2,5,9,12,16,19,23,26-Octaazaspiro[13.13]heptacosane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5,9,12,16,19,23,26-Octaazaspiro[1313]heptacosane is a complex organic compound characterized by its unique spiro structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,9,12,16,19,23,26-Octaazaspiro[13.13]heptacosane typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common reagents used in the synthesis include amines, aldehydes, and catalysts that facilitate the formation of the spiro structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form.
Análisis De Reacciones Químicas
Types of Reactions
2,5,9,12,16,19,23,26-Octaazaspiro[13.13]heptacosane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions of this compound are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels. Common reagents include acids, bases, and solvents that facilitate the desired chemical transformations.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield oxygenated derivatives, while substitution reactions may produce compounds with different functional groups.
Aplicaciones Científicas De Investigación
2,5,9,12,16,19,23,26-Octaazaspiro[13.13]heptacosane has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development and delivery systems.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Mecanismo De Acción
The mechanism of action of 2,5,9,12,16,19,23,26-Octaazaspiro[13.13]heptacosane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. These interactions can result in various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways.
Comparación Con Compuestos Similares
2,5,9,12,16,19,23,26-Octaazaspiro[13.13]heptacosane can be compared with other similar compounds, such as:
This compound-6,8,20,22-tetraone: This compound has additional functional groups that may alter its chemical properties and reactivity.
Heptacosane: Although structurally different, heptacosane can serve as a reference for understanding the unique features of the spiro structure in this compound.
The uniqueness of this compound lies in its spiro structure, which imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
109356-09-4 |
|---|---|
Fórmula molecular |
C19H44N8 |
Peso molecular |
384.6 g/mol |
Nombre IUPAC |
2,5,9,12,16,19,23,26-octazaspiro[13.13]heptacosane |
InChI |
InChI=1S/C19H44N8/c1-3-20-7-11-24-15-19(16-25-12-8-21-4-1)17-26-13-9-22-5-2-6-23-10-14-27-18-19/h20-27H,1-18H2 |
Clave InChI |
VBYBLNVYWLNCBW-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCNCC2(CNCCNC1)CNCCNCCCNCCNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



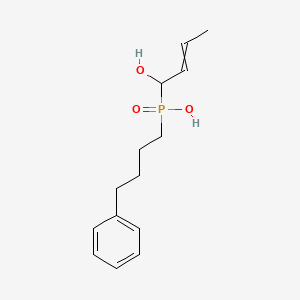
![4-[(E)-hydrazinylidenemethyl]-3-hydroxy-N-phenylnaphthalene-2-carboxamide](/img/structure/B14336472.png)
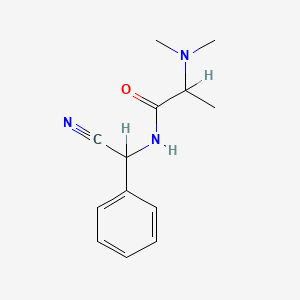
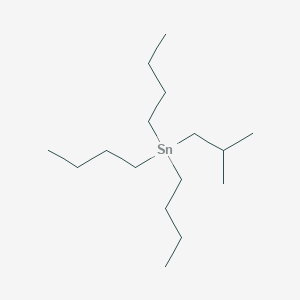
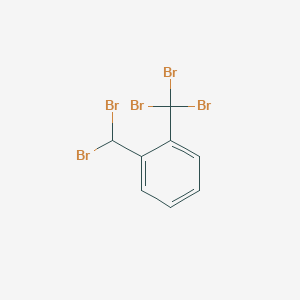
![N-{1-Benzoyl-3-[(6-chloropyridin-3-yl)methyl]imidazolidin-2-ylidene}nitramide](/img/structure/B14336492.png)
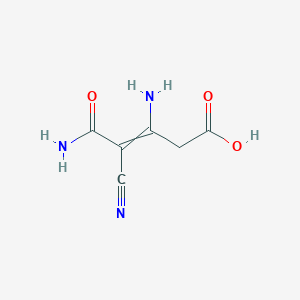
![Bis[2,4,6-tri(propan-2-yl)phenyl]tin](/img/structure/B14336508.png)
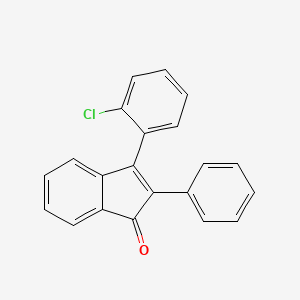

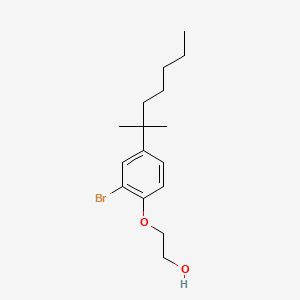
![Cyclohexene, 3-[(2-bromo-2-propenyl)oxy]-](/img/structure/B14336563.png)
![1,4-Butanediamine, N-[3-(ethylamino)propyl]-](/img/structure/B14336569.png)
